Cefiderocol

Antimicrobial susceptibility Minimum inhibitory concentration Multidrug resistance

MDR Gram-negative pathogens with MBLs (NDM, VIM, IMP) defeat conventional β-lactams through porin loss, efflux upregulation, and carbapenemase hydrolysis. Cefiderocol's siderophore-mediated iron transport circumvents all three resistance mechanisms simultaneously, delivering bactericidal periplasmic concentrations where comparators fail. • MIC90 of 2 mg/L against 753 global MDR isolates vs. >64 mg/L for meropenem & ceftazidime-avibactam • 93% P. aeruginosa biofilm eradication; 37.5 pp absolute reduction in 28-day all-cause mortality in MBL-producing infections Lyophilized powder, ≥98% purity, for research use. In stock with global shipping.

Molecular Formula C30H34ClN7O10S2
Molecular Weight 752.2 g/mol
CAS No. 2009350-93-8
Cat. No. B8069308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefiderocol
CAS2009350-93-8
Molecular FormulaC30H34ClN7O10S2
Molecular Weight752.2 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]
InChIInChI=1S/C30H34ClN7O10S2/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47)/t20-,26-/m1/s1
InChIKeyDBPPRLRVDVJOCL-FQRUVTKNSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefiderocol (CAS 2009350-93-8): A Siderophore Cephalosporin for Multidrug-Resistant Gram-Negative Infections


Cefiderocol (S-649266) is a first-in-class siderophore cephalosporin that utilizes the bacterial iron transport system to cross the outer membrane of Gram-negative pathogens via active uptake [1]. Its catechol moiety chelates ferric iron, enabling Trojan horse entry into the periplasmic space while retaining high stability against all Ambler classes of β-lactamases (A, B, C, and D), including metallo-β-lactamases (MBLs) [2]. The compound is FDA-approved for complicated urinary tract infections (cUTI) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP) in adults with limited or no alternative treatment options [3].

Why Cefiderocol Cannot Be Substituted by Generic Carbapenems or β-Lactam/β-Lactamase Inhibitor Combinations


Cefiderocol's siderophore-mediated active transport mechanism fundamentally differentiates it from conventional cephalosporins and carbapenems that rely solely on passive diffusion through porin channels. While comparators such as meropenem and ceftazidime-avibactam are rendered ineffective by porin loss, efflux pump upregulation, or metallo-β-lactamase (MBL) production, cefiderocol circumvents all three resistance mechanisms simultaneously [1]. In isolates co-harboring NDM carbapenemases and porin mutations, meropenem MICs exceed 64 mg/L, whereas cefiderocol maintains MIC90 values of 4–8 mg/L [2]. Substituting cefiderocol with any non-siderophore β-lactam against MBL-producing, carbapenem-resistant organisms would predictably result in clinical failure.

Quantitative Differentiation Evidence: Cefiderocol vs. Carbapenems, β-Lactamase Inhibitor Combinations, and Polymyxins


Superior MIC90 Against Global MDR Gram-Negative Collection vs. Meropenem and Ceftazidime-Avibactam

In a study of 753 clinical multidrug-resistant Gram-negative isolates collected worldwide, cefiderocol demonstrated an MIC90 of 2 mg/L, compared to >64 mg/L for meropenem, >64 mg/L for ceftazidime-avibactam, >64 mg/L for ceftolozane-tazobactam, and 8 mg/L for colistin [1]. Only 20 of 753 strains (2.7%) exhibited cefiderocol MICs ≥8 µg/mL, indicating near-universal coverage of this MDR panel at clinically achievable concentrations [1].

Antimicrobial susceptibility Minimum inhibitory concentration Multidrug resistance

Clinical Efficacy Against Metallo-β-Lactamase-Producing Pathogens vs. Best Available Therapy and High-Dose Meropenem

In a pooled analysis of the CREDIBLE-CR and APEKS-NP Phase 3 trials, cefiderocol achieved a clinical cure rate of 70.8% (17/24) and a Day 28 all-cause mortality of 12.5% (3/24) in patients infected with MBL-producing Gram-negative bacteria [1]. In contrast, the comparator arm (best available therapy or high-dose meropenem) achieved clinical cure in 40.0% (4/10) and a Day 28 mortality of 50.0% (5/10) [1].

Metallo-β-lactamase Clinical cure Mortality

Activity Retention Against NDM-Producing Enterobacterales and A. baumannii Where Comparators Fail

In a UK study of 305 MDR Enterobacterales, cefiderocol inhibited 92.1% of all isolates at ≤4 mg/L, including 95–100% of isolates with KPC, OXA-48-like, VIM, IMP, GES, SME, or IMI enzymes [1]. Among NDM producers (the enzyme class that universally inactivates all other β-lactams except aztreonam), cefiderocol still inhibited 72.1% of isolates at ≤4 mg/L [1]. No comparator agent inhibited >90% of the overall Enterobacterales collection at its respective EUCAST breakpoint [1].

NDM carbapenemase Porin loss Efflux pump

Superior P. aeruginosa Biofilm Reduction vs. Multiple Antibiotic Classes

In a biofilm model using MDR Gram-negative pathogens, cefiderocol reduced Pseudomonas aeruginosa biofilm by 93% (P < 0.0001), significantly outperforming the comparator antibiotics which achieved reductions ranging from 49% to 82% [1]. MIC90 values for cefiderocol were consistently lower than those of ceftolozane-tazobactam, ceftazidime-avibactam, ceftazidime, piperacillin-tazobactam, imipenem, and tobramycin across all strains tested [1].

Biofilm Pseudomonas aeruginosa Chronic infection

Extended Infusion Stability Enabling Continuous Administration vs. Manufacturer-Labeled 6-Hour Limit

Cefiderocol exhibits time-dependent bactericidal activity, and continuous infusion (CI) optimizes the fT>MIC pharmacodynamic parameter. While the manufacturer label states stability for only 6 hours in infusion solutions (7.5–20 mg/mL), a dedicated physicochemical study demonstrated that cefiderocol diluted to 62.5 mg/mL in normal saline or D5W in polypropylene syringes retained >90% of initial concentration for 12 hours at room temperature, both protected from and exposed to light [1]. This 2-fold extension of stable infusion duration beyond the labeled claim enables practical continuous infusion administration in ICU settings without frequent bag changes [1].

Continuous infusion Time-dependent killing Pharmacokinetics

Sustained Activity Against Porin-Deficient and Efflux-Overexpressing P. aeruginosa vs. Ceftazidime-Avibactam and Meropenem

Cefiderocol is more potent than both ceftazidime-avibactam and meropenem against all resistance phenotypes of P. aeruginosa, including strains with porin loss (OprD) and efflux pump overexpression (MexAB-OprM, MexXY) [1]. In a comparative review, cefiderocol's MIC90 against meropenem-non-susceptible P. aeruginosa was 1 mg/L, whereas ceftazidime-avibactam MIC90 exceeded 32 mg/L [2]. The siderophore-mediated active uptake bypasses the permeability defects that confer high-level resistance to conventional β-lactams that rely exclusively on passive porin diffusion [1].

Porin loss Efflux pump Pseudomonas aeruginosa

Cefiderocol Procurement and Research Application Scenarios Based on Quantitative Differentiation Evidence


Treatment of Confirmed or Suspected Metallo-β-Lactamase (NDM, VIM, IMP)-Producing Infections

In clinical settings with documented MBL-producing Enterobacterales, P. aeruginosa, or A. baumannii, cefiderocol should be prioritized over all other β-lactam antibiotics, including meropenem, ceftazidime-avibactam, and ceftolozane-tazobactam. The CREDIBLE-CR and APEKS-NP Phase 3 data demonstrate a clinical cure rate of 70.8% with cefiderocol versus 40.0% with best available therapy or high-dose meropenem, corresponding to a 37.5 percentage-point absolute reduction in 28-day all-cause mortality (12.5% vs. 50.0%) [1]. This differential is most pronounced in NDM-1-producing pathogens, where cefiderocol retains MIC50/90 values ≤4 mg/L in 72.1% of isolates while all other β-lactam comparators are inactive [2].

Empiric Therapy for Hospital-Acquired/Ventilator-Associated Pneumonia in High MDR-Prevalence ICUs

In intensive care units where local antibiograms indicate >20% carbapenem resistance among Gram-negative pathogens, cefiderocol provides superior empiric coverage compared to meropenem-based or ceftazidime-avibactam-based regimens. The MIC90 of cefiderocol against a global collection of 753 MDR Gram-negative isolates was 2 mg/L, whereas meropenem and ceftazidime-avibactam MIC90 values exceeded 64 mg/L [3]. Only 2.7% of isolates demonstrated cefiderocol MICs ≥8 µg/mL, indicating near-universal coverage at standard dosing. This broad coverage reduces the risk of inadequate empiric therapy, which is independently associated with increased mortality in VAP [3].

Management of Chronic Biofilm-Associated P. aeruginosa Infections

For patients with cystic fibrosis, bronchiectasis, chronic ventilator dependence, or indwelling urinary catheters colonized with MDR P. aeruginosa, cefiderocol offers a quantifiable advantage in biofilm eradication. Cefiderocol reduced P. aeruginosa biofilm by 93%, compared to a maximum of 82% for the best-performing comparator (tobramycin) and as low as 49% for other β-lactams [4]. This superior antibiofilm activity correlates with cefiderocol's siderophore-mediated uptake mechanism, which remains functional in the iron-limited microenvironment of mature biofilms where conventional antibiotics lose efficacy [4].

Continuous Infusion Administration for Pharmacodynamic Optimization in Critically Ill Patients

Cefiderocol's 12-hour stability at 62.5 mg/mL in polypropylene syringes—double the manufacturer-labeled 6-hour limit—enables practical continuous infusion protocols in the ICU [5]. Continuous infusion maximizes the fT>MIC pharmacodynamic parameter critical for time-dependent cephalosporin efficacy, particularly in patients with augmented renal clearance (common in sepsis) where intermittent dosing may fail to maintain adequate trough concentrations. This extended stability reduces pharmacy compounding burden and minimizes line manipulations, decreasing the risk of catheter-associated infections [5].

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